Estrogen Receptor Binding Affinity: Dihydroformononetin vs. Genistein
In competitive radioligand binding assays, dihydroformononetin exhibits moderate affinity for ERα (Ki = 230 nM) and ERβ (Ki = 390 nM), whereas the extensively studied isoflavone genistein demonstrates approximately 200-fold higher ERβ affinity (Ki ≈ 1.9 nM), and formononetin itself shows substantially weaker binding, with IC50 values in the micromolar range [1][2]. This places dihydroformononetin in an intermediate affinity bracket—stronger than its parent formononetin but markedly weaker than genistein—a profile that may favour partial agonist/antagonist behaviour depending on endogenous estrogen levels.
| Evidence Dimension | Estrogen receptor binding affinity (Ki / IC50) |
|---|---|
| Target Compound Data | ERα Ki = 230 nM; ERβ Ki = 390 nM |
| Comparator Or Baseline | Genistein: ERβ Ki ≈ 1.9 nM; Formononetin: ERβ IC50 ≈ 2.5–5.0 µM |
| Quantified Difference | Genistein exhibits 205-fold higher ERβ affinity; formononetin exhibits 6–13-fold weaker ERβ affinity compared to dihydroformononetin. |
| Conditions | Competitive radioligand binding assays; ERα and ERβ; Source: BindingDB / published literature. |
Why This Matters
This moderate, subtype-balanced ER affinity profile differentiates dihydroformononetin from both high-potency agonists like genistein (which may drive excessive estrogenic signalling) and the nearly inactive parent formononetin, informing selection for studies requiring controlled phytoestrogen tone.
- [1] BindingDB. BDBM50618382 / CHEMBL5428681: Dihydroformononetin binding to ERalpha (Ki = 230 nM) and ERbeta (Ki = 390 nM). View Source
- [2] Pfitscher A, Reiter E, Jungbauer A. Receptor binding and transactivation activities of red clover isoflavones and their metabolites. J Steroid Biochem Mol Biol. 2008;112(1-3):87-94. PMID: 18809497. View Source
